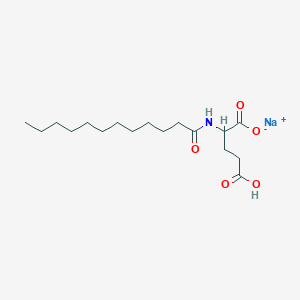

Sodium 4-carboxy-2-dodecanamidobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium lauroyl glutamate is a versatile anionic surfactant derived from glutamic acid and lauric acid. It is known for its mild yet effective cleansing properties, making it a popular ingredient in personal care products such as facial cleansers, body washes, shampoos, and conditioners . Its molecular structure allows for excellent solubility in water, which enhances its usability in various formulations requiring gentle cleansing and foaming properties .

準備方法

The preparation of sodium lauroyl glutamate involves several steps:

Condensation Reaction: Lauric acid and glutamic acid undergo a condensation reaction in a solvent to form N-lauroyl-glutamic acid.

Acidifying Skimming Reaction: The resulting N-lauroyl-glutamic acid is subjected to an acidifying skimming reaction to obtain a mixed solution.

Solvent Removal: The solvent is removed using a rotary scraper thin-film evaporation method, which is energy-efficient and produces a product with low acetone residuals.

Neutralization: The N-lauroyl-glutamic acid is then neutralized to produce sodium lauroyl glutamate.

化学反応の分析

Sodium lauroyl glutamate primarily undergoes the following types of reactions:

Oxidation and Reduction: As an anionic surfactant, it can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Hydrolysis: In aqueous solutions, sodium lauroyl glutamate can hydrolyze to form lauric acid and glutamic acid.

科学的研究の応用

Sodium lauroyl glutamate has a wide range of applications in scientific research:

作用機序

The mechanism of action of sodium lauroyl glutamate involves its amphiphilic nature, which allows it to migrate to the surface of liquids and lower surface tension . This property enables it to act as an effective cleansing agent by emulsifying oils and dirt, making them easier to rinse away. In flotation processes, its polar groups chelate with metal ions on mineral surfaces, forming stable complexes that enhance mineral recovery .

類似化合物との比較

Sodium lauroyl glutamate is often compared with other surfactants such as:

Sodium cocoyl glutamate: Similar in structure but derived from coconut oil, it is also used for its mild cleansing properties.

Sodium lauroyl sarcosinate: Another mild surfactant, it is known for its foaming properties and is used in similar applications.

Sodium lauryl sulfoacetate: Unlike sodium lauroyl glutamate, this compound contains sulfates and is considered harsher on the skin.

Sodium lauroyl glutamate stands out due to its biodegradability and gentle nature, making it a preferred choice for natural and organic skincare products .

特性

分子式 |

C17H30NNaO5 |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

sodium;2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 |

InChIキー |

IWIUXJGIDSGWDN-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B12347836.png)

![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)

![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)

![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)